molecular formula C23H30F3N5O4S B607361 Erdrp-0519 CAS No. 1374006-96-8

Erdrp-0519

货号: B607361
CAS 编号: 1374006-96-8
分子量: 529.6 g/mol
InChI 键: JVZHTUQIMBYDSX-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

ERDRP-0519 具有多种科学研究应用,包括:

作用机制

ERDRP-0519 通过靶向麻疹病毒 RNA 依赖性 RNA 聚合酶复合物发挥作用。它抑制所有磷酸二酯键的形成,而磷酸二酯键的形成对 RNA 合成至关重要。 这种独特的作用机制涉及该化合物同时结合 L 蛋白多核苷酸转移酶样结构域和灵活的侵入环,有效地将聚合酶锁定在起始前构象中 。这阻止了病毒复制其 RNA,从而阻止其传播。

准备方法

ERDRP-0519 的合成涉及多个步骤,包括中间体的制备以及随后在特定条件下的反应。详细的合成路线和反应条件通常是开发者持有的专有信息。 据悉,该化合物是通过一系列涉及形成吡唑和磺酰胺基团的化学反应合成的 。工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。

化学反应分析

ERDRP-0519 会经历各种化学反应,包括:

    氧化: 该化合物可能会发生氧化反应,这可能会改变其化学结构和活性。

    还原: 还原反应也可能发生,可能会影响化合物的功效。

    取代: 涉及官能团置换的取代反应可以改变化合物的性质。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。

相似化合物的比较

ERDRP-0519 因其独特的作用机制和高功效而不同于其他类似化合物。类似化合物包括:

生物活性

The compound 2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide, also known as ERDRP-0519, is a small molecule inhibitor designed to target the RNA-dependent RNA polymerase complex of morbilliviruses, including the measles virus and canine distemper virus. Its structure features a trifluoromethyl group which is known to enhance biological activity and pharmacological properties.

Chemical Structure

The chemical structure can be summarized as follows:

Property Details
IUPAC Name 2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Molecular Formula C23H30F3N5O4S
CAS Number 1374006-96-8

This compound acts by inhibiting the RNA-dependent RNA polymerase, a crucial enzyme for the replication of morbilliviruses. This inhibition disrupts viral replication, thereby reducing the viral load in infected cells. The presence of the trifluoromethyl group enhances the lipophilicity and overall potency of the compound, making it a promising candidate for antiviral therapy.

Antiviral Efficacy

Research has demonstrated that this compound exhibits significant antiviral activity against morbilliviruses. In vitro studies have shown that this compound effectively reduces viral titers in cell cultures infected with measles virus and canine distemper virus. The compound's mechanism involves direct interaction with the viral polymerase, preventing its function.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute to its biological activity. Key points include:

  • The trifluoromethyl group enhances binding affinity to the target enzyme.
  • The morpholine and piperidine moieties improve solubility and bioavailability.

A study on related compounds indicated that modifications in the phenyl and pyrazole rings could significantly alter their pharmacological profiles, suggesting a need for further optimization in drug design.

Case Studies

  • In Vitro Studies on Morbillivirus Inhibition :
    • A study conducted by demonstrated that this compound significantly inhibited viral replication in Vero cells infected with measles virus. The IC50 values indicated potent antiviral activity, comparable to existing antiviral agents.
  • Comparison with Other Pyrazole Derivatives :
    • Research comparing various trifluoromethylated pyrazole derivatives found that those with bulky substituents at specific positions exhibited enhanced antiparasitic and antiviral activities, highlighting the importance of molecular structure in determining biological efficacy .

Pharmacological Properties

The pharmacokinetic profile of this compound suggests good oral bioavailability, rapid absorption, and moderate metabolic stability. The trifluoromethyl group not only improves potency but also affects the compound's distribution within biological systems.

属性

IUPAC Name

2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZHTUQIMBYDSX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028018
Record name ERDRP-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374006-96-8
Record name 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ERDRP-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERDRP-0519
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does ERDRP-0519 interact with its target and what are the downstream effects?

A: this compound directly targets the L protein, the RNA-dependent RNA polymerase (RdRp), of morbilliviruses like measles virus (MeV) [, ]. Unlike other inhibitors, it doesn't just block a single step, it inhibits all phosphodiester bond formation by the polymerase []. This includes both the initial steps of RNA synthesis at the promoter and the later elongation of the RNA chain.

Q2: What makes this compound's mechanism of action unique compared to other antiviral compounds?

A: Most antiviral compounds targeting viral polymerases act by interfering with a specific step in the RNA synthesis process, such as nucleotide binding or chain elongation. this compound stands out because it inhibits all phosphodiester bond formation activities of the MeV polymerase []. This comprehensive inhibition is achieved through its unique binding mode, engaging both the PRNTase-like domain and the flexible intrusion loop of the L protein. This mechanism has not been observed with other known mononegavirus polymerase inhibitors, making this compound a unique and promising candidate for antiviral therapy [].

Q3: Has this compound been tested in animal models of measles? What were the results?

A: While the provided abstracts do not mention specific animal model data for this compound against MeV, one abstract notes its "unparalleled oral efficacy" against a lethal canine distemper virus (CDV) infection in ferrets []. CDV is a closely related morbillivirus and this ferret model is considered a strong surrogate for human measles. This suggests promising potential for this compound's efficacy against MeV in relevant animal models, though further research is needed for confirmation.

Q4: What is the significance of studying this compound's mechanism and structure for broader antiviral development?

A: Beyond its potential as a measles treatment, this compound provides valuable insights for broader antiviral development. The compound targets a region of the L protein that is structurally conserved across all mononegaviruses []. This means that with further research and potential modifications, the knowledge gained from studying this compound could be applied to develop new drugs targeting a wider range of viruses in this order. This is significant because the mononegavirus order includes other important human pathogens for which effective treatments are still lacking.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。